molecular formula C10H16N3O8P B1606328 5-Methylcytidine 5'-monophosphate CAS No. 3590-36-1

5-Methylcytidine 5'-monophosphate

Cat. No. B1606328
CAS RN: 3590-36-1
M. Wt: 337.22 g/mol
InChI Key: NJQONZSFUKNYOY-JXOAFFINSA-N
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Description

5-Methylcytidine 5'-monophosphate, also known as m5CMP, is a modified nucleotide that plays a crucial role in various biological processes. It is formed by the methylation of cytidine, which is one of the four nucleotides that make up DNA and RNA. The presence of m5CMP in RNA has been linked to various cellular functions, including gene expression, RNA stability, and translation.

Mechanism of Action

The mechanism of action of 5-Methylcytidine 5'-monophosphate involves its interaction with various RNA-binding proteins and enzymes. The presence of 5-Methylcytidine 5'-monophosphate in RNA can affect the binding of these proteins and enzymes, which can alter RNA stability and translation. Additionally, 5-Methylcytidine 5'-monophosphate can be recognized by specific RNA-binding proteins, which can lead to the recruitment of other proteins and enzymes that regulate gene expression.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-Methylcytidine 5'-monophosphate are diverse and depend on the specific cellular context. In general, the presence of 5-Methylcytidine 5'-monophosphate in RNA has been linked to increased RNA stability and translation efficiency. Additionally, 5-Methylcytidine 5'-monophosphate has been shown to regulate the expression of specific genes, including those involved in cell differentiation and stem cell maintenance.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Methylcytidine 5'-monophosphate in lab experiments is its ability to regulate gene expression in a specific and controlled manner. Additionally, 5-Methylcytidine 5'-monophosphate can be easily incorporated into RNA during transcription, making it a useful tool for studying RNA stability and translation. However, one limitation of using 5-Methylcytidine 5'-monophosphate is its potential for off-target effects, as it can affect the binding of various RNA-binding proteins and enzymes.

Future Directions

There are several future directions for research on 5-Methylcytidine 5'-monophosphate. One area of interest is the role of 5-Methylcytidine 5'-monophosphate in stem cell maintenance and differentiation. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of 5-Methylcytidine 5'-monophosphate on RNA stability and translation. Finally, the development of new tools and techniques for studying 5-Methylcytidine 5'-monophosphate in vivo will be crucial for advancing our understanding of its biological functions.

Scientific Research Applications

M5CMP has been extensively studied in the field of epigenetics, which is the study of heritable changes in gene expression that do not involve changes to the underlying DNA sequence. The presence of 5-Methylcytidine 5'-monophosphate in RNA has been shown to regulate gene expression by affecting RNA stability and translation. Additionally, 5-Methylcytidine 5'-monophosphate has been linked to various cellular processes, including cell differentiation, stem cell maintenance, and cancer development.

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O8P/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQONZSFUKNYOY-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922391
Record name 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylcytidine 5'-monophosphate

CAS RN

3590-36-1, 117309-80-5
Record name 5-Methylcytidylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3590-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylcytidylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylcytidine 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117309805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methylcytidine 5'-monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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